Methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate
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Overview
Description
Methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H5BrF4O2 It is a derivative of benzoic acid, featuring bromine, fluorine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the bromination of 2-fluoro-3-(trifluoromethyl)benzoic acid, followed by esterification with methanol. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide (FeBr3). The esterification step is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The aromatic ring can undergo reactions such as nitration, sulfonation, and halogenation.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation, typically under controlled temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether, under reflux conditions.
Major Products
Nucleophilic Substitution: Formation of substituted benzoates, such as azido or thiocyanato derivatives.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Reduction: Formation of the corresponding alcohol.
Scientific Research Applications
Methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of Methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, facilitating its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-3-(trifluoromethyl)benzoate
- Methyl 2-fluorobenzoate
- Methyl 4-bromo-3-(trifluoromethyl)benzoate
Uniqueness
Methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate is unique due to the specific positioning of its substituents, which can influence its reactivity and interaction with other molecules. The combination of bromine, fluorine, and trifluoromethyl groups imparts distinct electronic and steric properties, making it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4O2/c1-16-8(15)6-5(11)3-2-4(7(6)10)9(12,13)14/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZVIHCUXKVVFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1Br)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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